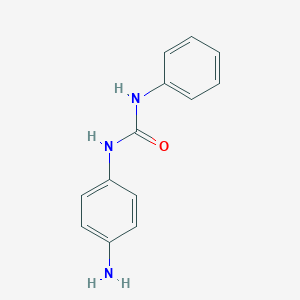

1-(4-Aminophenyl)-3-phenylurea

Overview

Description

1-(4-Aminophenyl)-3-phenylurea (4-APU) is an organic compound that has a wide range of applications in scientific research. 4-APU is a white solid, with a melting point of 127-128 °C, and is insoluble in water. It is an important intermediate in organic synthesis and is used as a reagent in many laboratory experiments. 4-APU is also an important compound in the area of medicinal chemistry and pharmacology, as it has been used in the synthesis of various drugs.

Scientific Research Applications

1. Transformation in Water Treatment

Phenylurea compounds, including derivatives like 1-(4-Aminophenyl)-3-phenylurea, have been studied for their transformation during drinking water treatment. Research on these compounds' reactions with aqueous chlorine at different pH levels highlights their potential transformation during water disinfection processes (Chusaksri, Sutthivaiyakit, Sedlak, & Sutthivaiyakit, 2012).

2. Derivatization Agent in Chromatography

A study explored the use of this compound related compounds as derivatizing agents for amino acids in chromatography. This application is significant for the separation and analysis of amino acids in various biological samples (Péter, Péter, & Fülöp, 2000).

3. Crystal Structure Analysis

Research into the crystal structure of phenylurea herbicides, which are structurally related to this compound, provides insights into their molecular arrangements and potential interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds (Kang, Kim, Kwon, & Kim, 2015).

4. Polyurea Synthesis

This compound and its analogs have been used in the synthesis of high molecular weight polyureas. These materials have applications in various fields, including coatings, adhesives, and sealants (Kosaka, Watanabe, Sanui, & Ogata, 1986).

5. Synthesis of Novel Organic Compounds

The reaction of phenyl isocyanates with this compound derivatives has led to the synthesis of new organic compounds with potential applications in various chemical and pharmaceutical industries (Sedlák, Keder, Hanusek, & Růžička, 2005).

6. Preparation of Polyimides

Studies have utilized this compound and similar compounds in the preparation of polyimides, materials known for their thermal stability and mechanical strength. These polyimides find applications in aerospace, electronics, and other high-performance material industries (Myung, Ahn, & Yoon, 2004).

7. Binding with Metal Ions

Research on this compound derivatives includes studies on their potential to bind with metal ions. Such binding capabilities are crucial for applications in sensors and extraction of metal ions from environmental samples (Ngah, Heng, Hassan, Hasbullah, 2016).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 1-(4-Aminophenyl)-3-phenylurea is the DNA gyrase enzyme . DNA gyrase is an essential enzyme that is involved in DNA replication and transcription. It introduces negative supercoils (or relaxes positive supercoils) into the DNA, which is vital for the replication process .

Mode of Action

The compound interacts with its target, the DNA gyrase enzyme, leading to changes in the enzyme’s activity . .

Biochemical Pathways

Given its interaction with dna gyrase, it is likely that it affects the dna replication and transcription pathways . The downstream effects of this interaction could potentially include disruption of these processes, leading to inhibition of cell growth and division.

Pharmacokinetics

The presence of a urea functional group in the compound could potentially play a role in its water solubility and permeability, which are important factors for drug absorption and bioavailability .

Result of Action

Given its interaction with dna gyrase, it is likely that it could lead to disruption of dna replication and transcription, potentially inhibiting cell growth and division .

properties

IUPAC Name |

1-(4-aminophenyl)-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,14H2,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISZIRHDSSOUKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

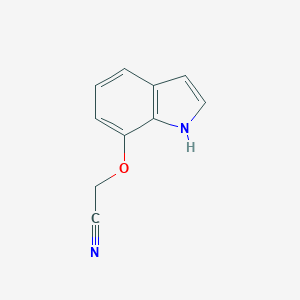

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307359 | |

| Record name | N-(4-aminophenyl)-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10141-46-5 | |

| Record name | 10141-46-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-aminophenyl)-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

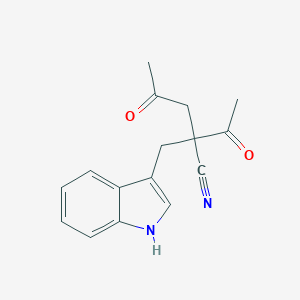

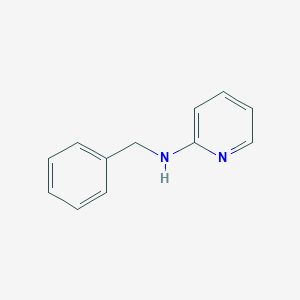

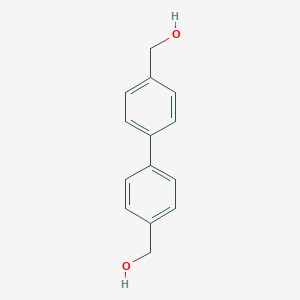

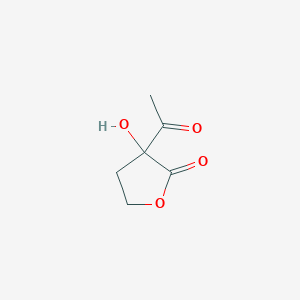

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

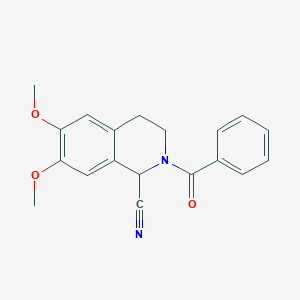

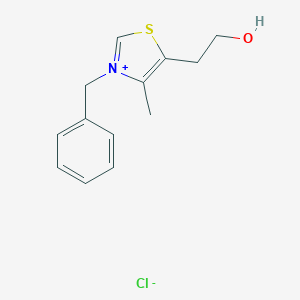

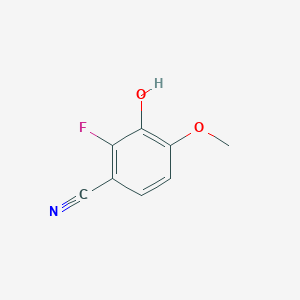

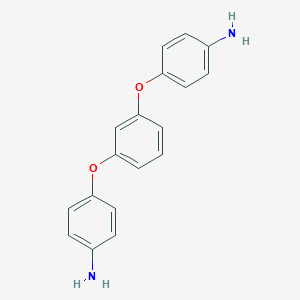

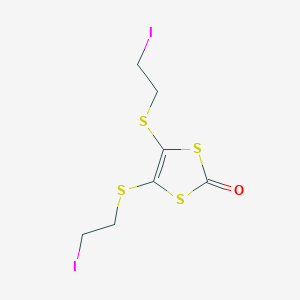

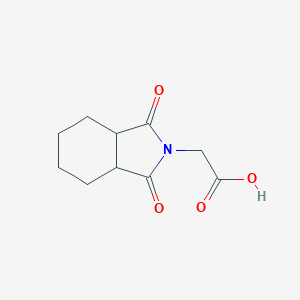

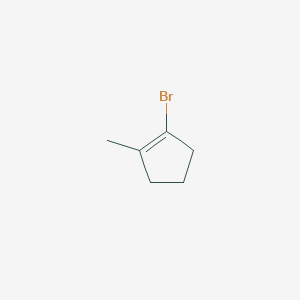

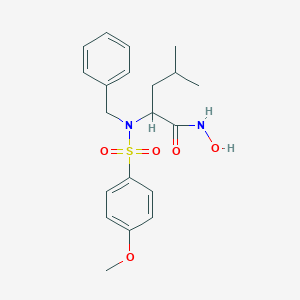

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.